molecular formula C10H9NO3S B1297235 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid CAS No. 883-50-1

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Cat. No.: B1297235
CAS No.: 883-50-1
M. Wt: 223.25 g/mol
InChI Key: MNJIHLQXWFMJRV-UHFFFAOYSA-N
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Description

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid typically involves the reaction of 2-aminothiophenol with α-bromoacetic acid under basic conditions to form the benzothiazole ring. This is followed by oxidation to introduce the oxo group at the 2-position. The reaction conditions often require the use of solvents such as ethanol or acetic acid and catalysts like sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzothiazole ring.

Scientific Research Applications

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The oxo group and propanoic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1,3-benzothiazole-3-carboxylate: Similar structure but with a carboxylate group instead of a propanoic acid moiety.

    2-oxo-1,3-benzothiazole-3-carboxamide: Contains a carboxamide group, offering different reactivity and applications.

    2-oxo-1,3-benzothiazole-3-methyl ester: The ester group provides different solubility and reactivity properties.

Uniqueness

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-oxo-1,3-benzothiazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-9(13)5-6-11-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJIHLQXWFMJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349537
Record name 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883-50-1
Record name 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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